2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:
- Cyclopropyl substituent at position 2: Enhances steric bulk and metabolic stability due to its rigid, non-planar structure.
This scaffold is part of a broader class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, which are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
2-cyclopropyl-5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,11-10-23-16-4-2-1-3-5-16)19-8-9-20-15(13-19)12-17(18-20)14-6-7-14/h1-5,12,14H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGCNPPOPCTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a sulfonyl group attached to a phenoxyethyl group. Compounds with sulfonyl groups have been known to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities . The presence of the phenoxyethyl group could potentially influence the compound’s lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The cyclopropyl group in the compound could potentially influence its reactivity and stability. Cyclopropyl groups have been known to undergo various chemical reactions, including ring-opening reactions .
Biological Activity
2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the class of pyrazolines. This compound has garnered attention in recent years for its potential biological activities, including its pharmacological properties and mechanisms of action. The following sections will explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a phenoxyethyl sulfonyl moiety, and a tetrahydropyridazine core. Its molecular formula is CHNOS. The unique arrangement of atoms within this molecule contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties by modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. This suggests potential for development as an anticancer agent.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several potential pathways have been proposed:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammation and pain signaling.
- Cell Cycle Interference : Evidence suggests that it may interfere with cell cycle progression in cancer cells, promoting apoptosis.
Case Studies
Several case studies have focused on the biological effects of this compound:
- Case Study 1 : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Case Study 2 : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduced pro-inflammatory cytokine levels | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Comparison with Similar Compounds
Substituent Variations at Position 2
- 2-(Trifluoromethyl) derivative (C7H8F3N3): The electron-withdrawing trifluoromethyl group increases metabolic resistance and may enhance binding to hydrophobic pockets in target proteins .
2-(3-Fluorophenyl) derivative (CAS 1507939-22-1):
Substituent Variations at Position 5
- 5-((2,6-Difluorophenyl)sulfonyl) derivative: Fluorinated aryl sulfonyl group improves target selectivity for enzymes sensitive to halogen bonding, as seen in kinase inhibition studies . Higher molecular weight compared to the phenoxyethyl sulfonyl group due to fluorine atoms.
5-Benzyl derivative :
- This derivative demonstrated antiviral activity against RSV .
Structure-Activity Relationship (SAR) Insights
- Position 2 : Cyclopropyl and trifluoromethyl groups optimize steric fit and electronic effects, respectively, for target engagement.
- Position 5: Sulfonyl groups (phenoxyethyl, difluorophenyl) are critical for enzyme inhibition, likely through hydrogen bonding and hydrophobic interactions.
- Diversity Points : The scaffold’s three diversity points (positions 2, 5, and N-7) allow modular optimization for potency, selectivity, and ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
